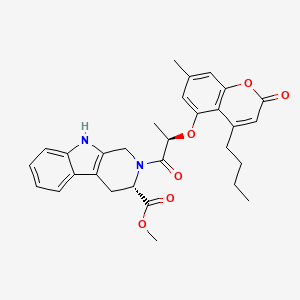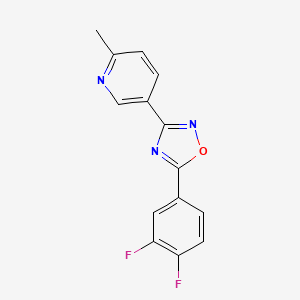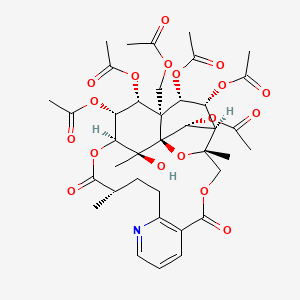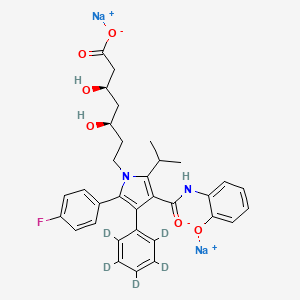
Antimalarial agent 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 16 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in tropical and subtropical regions. This compound has shown promise in targeting the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of the disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 16 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of quinoline derivatives, which are common in antimalarial compounds, often involves the Biginelli reaction, where aldehydes, β-ketoesters, and urea are condensed under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions: Antimalarial agent 16 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or alkyl halides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are crucial for the compound’s antimalarial activity .
科学研究应用
Antimalarial agent 16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Explored as a therapeutic agent in clinical trials for the treatment of malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
作用机制
The mechanism of action of antimalarial agent 16 involves the inhibition of heme detoxification in Plasmodium parasites. The compound binds to heme, preventing its conversion to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent parasite death. This mechanism is similar to that of other quinoline-based antimalarials .
相似化合物的比较
Chloroquine: A widely used antimalarial with a similar mechanism of action but facing resistance issues.
Mefloquine: Another quinoline derivative with a longer half-life and different side effect profile.
Artemisinin: A sesquiterpene lactone with a rapid action but different molecular targets
Uniqueness: Antimalarial agent 16 stands out due to its improved efficacy against drug-resistant strains of Plasmodium falciparum and its potential for combination therapy with other antimalarials to enhance treatment outcomes .
属性
分子式 |
C30H32N2O6 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
methyl (3S)-2-[(2R)-2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H32N2O6/c1-5-6-9-19-14-27(33)38-26-13-17(2)12-25(28(19)26)37-18(3)29(34)32-16-23-21(15-24(32)30(35)36-4)20-10-7-8-11-22(20)31-23/h7-8,10-14,18,24,31H,5-6,9,15-16H2,1-4H3/t18-,24+/m1/s1 |
InChI 键 |
BATLVNNXAABWSL-KOSHJBKYSA-N |
手性 SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H](C)C(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
规范 SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)





